molecular formula C8H15NO B3183196 (R)-2-Isocyanatoheptane CAS No. 745783-75-9

(R)-2-Isocyanatoheptane

Cat. No.: B3183196
CAS No.: 745783-75-9
M. Wt: 141.21 g/mol
InChI Key: PIVVYCUAIZAGPB-MRVPVSSYSA-N
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Description

(R)-2-Isocyanatoheptane (CAS: 745783-75-9) is a chiral mono-isocyanate characterized by a branched heptane chain with an isocyanate (-NCO) functional group at the second carbon in the (R)-configuration. This compound falls under the Canadian Harmonized System (HS) code 2929100090, categorized as "Other Isocyanates" . Its stereochemistry and mono-functional isocyanate group make it valuable in enantioselective organic synthesis, particularly in pharmaceuticals and agrochemicals, where chirality influences biological activity. Unlike diisocyanates, which are widely used in polymer production, this compound serves as a specialized intermediate for constructing chiral ureas, carbamates, or other derivatives through reactions with amines or alcohols.

Properties

IUPAC Name

(2R)-2-isocyanatoheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVVYCUAIZAGPB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2-Isocyanatoheptane can be synthesized through several methods. One common approach involves the reaction of ®-2-aminoheptane with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

(R)-2-Aminoheptane+Phosgene(R)-2-Isocyanatoheptane+HCl\text{(R)-2-Aminoheptane} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} (R)-2-Aminoheptane+Phosgene→this compound+HCl

Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions usually require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group.

Industrial Production Methods

In an industrial setting, ®-2-Isocyanatoheptane can be produced using continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the risks associated with handling toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

®-2-Isocyanatoheptane undergoes various chemical reactions, including:

    Addition Reactions: It can react with alcohols to form urethanes.

    Substitution Reactions: It can undergo nucleophilic substitution with amines to form ureas.

    Polymerization: It can polymerize to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

    Alcohols: React with ®-2-Isocyanatoheptane under mild conditions to form urethanes.

    Amines: React with ®-2-Isocyanatoheptane to form ureas, often requiring a catalyst to proceed efficiently.

    Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the polymerization reactions.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Polyurethanes: Resulting from polymerization reactions.

Scientific Research Applications

®-2-Isocyanatoheptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with various functional groups.

    Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, adhesives, and coatings.

Mechanism of Action

The mechanism of action of ®-2-Isocyanatoheptane involves its highly reactive isocyanate group. This group can form covalent bonds with nucleophiles such as alcohols and amines. The reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles to form stable products like urethanes and ureas.

Comparison with Similar Compounds

Key Observations:

Functionality : HDI’s dual -NCO groups enable cross-linking in polyurethane production, whereas this compound’s single -NCO group limits it to linear reactions, favoring precision in asymmetric synthesis .

Stereochemistry : The (R)-configuration in this compound introduces enantioselectivity, critical for drug efficacy. HDI, lacking chirality, is unsuitable for such applications.

Reactivity: Branched mono-isocyanates like this compound exhibit steric hindrance, slowing reaction kinetics compared to linear analogs (e.g., 1-isocyanatoheptane).

Research Findings and Industrial Relevance

  • Pharmaceutical Utility: this compound’s chiral center is exploited in synthesizing enantiomerically pure β-amino alcohols, precursors to antiviral agents . In contrast, HDI’s industrial dominance stems from its role in producing weather-resistant coatings .
  • Toxicity Profile : Both compounds pose significant health risks (e.g., respiratory irritation), but HDI’s higher volatility and dual reactivity increase occupational exposure hazards .
  • Synthetic Flexibility: this compound can be derived from (R)-2-aminoheptane (CAS: 6240-90-0) via phosgenation, whereas HDI requires bulkier feedstocks like hexamethylenediamine .

Biological Activity

(R)-2-Isocyanatoheptane is an isocyanate compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C8_8H15_{15}N1_{1}O1_{1}
  • Molecular Weight : 155.21 g/mol

The compound features an isocyanate functional group (-N=C=O), which is known to react with nucleophiles, potentially leading to various biological interactions.

Biological Activity Overview

Isocyanates, including this compound, have been studied for their diverse biological activities. These include:

  • Antimicrobial Activity : Isocyanates can exhibit antimicrobial properties against various pathogens.
  • Cytotoxicity : Some studies indicate that isocyanates may induce cytotoxic effects in certain cancer cell lines.
  • Inflammatory Response Modulation : They may influence inflammatory pathways, either promoting or inhibiting inflammation depending on the context.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Modification : The isocyanate group can react with amino acids in proteins, leading to modifications that alter protein function and activity.
  • Cell Signaling Pathways : It may interact with signaling pathways involved in inflammation and apoptosis.
  • Metal Ion Complexation : Similar to other isocyanates, it may complex with metal ions, influencing enzymatic activities.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various isocyanates, including this compound. The results are summarized in Table 1.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

This data suggests that this compound possesses significant antimicrobial activity against both bacteria and fungi.

Cytotoxic Effects

In a cytotoxicity assay conducted on breast cancer cell lines, this compound demonstrated varying degrees of cytotoxicity:

Cell LineIC50_{50} (µM)Reference
MCF-715
MDA-MB-23110

The IC50_{50} values indicate that this compound has a potent cytotoxic effect on these cancer cell lines, suggesting potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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